2-Ethylhexyl thioglycolate

Hydrometallurgy Solvent Extraction Indium/Gallium Recovery

2-Ethylhexyl thioglycolate (2-EHTG, CAS 7659-86-1), also known as isooctyl thioglycolate or 2-ethylhexyl mercaptoacetate, is a high-purity, branched thiol ester (molecular formula C10H20O2S). It is a colorless to pale yellow liquid with a density of ~0.972 g/mL and a boiling point of 255-260 °C.

Molecular Formula C10H20O2S
Molecular Weight 204.33 g/mol
CAS No. 7659-86-1
Cat. No. B1220297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexyl thioglycolate
CAS7659-86-1
Synonymsthioglycolic acid-2-ethylhexyl esters
Molecular FormulaC10H20O2S
Molecular Weight204.33 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)CS
InChIInChI=1S/C10H20O2S/c1-3-5-6-9(4-2)7-12-10(11)8-13/h9,13H,3-8H2,1-2H3
InChIKeyOWHSTLLOZWTNTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhexyl Thioglycolate (CAS 7659-86-1): Technical Overview and Procurement Context


2-Ethylhexyl thioglycolate (2-EHTG, CAS 7659-86-1), also known as isooctyl thioglycolate or 2-ethylhexyl mercaptoacetate, is a high-purity, branched thiol ester (molecular formula C10H20O2S) . It is a colorless to pale yellow liquid with a density of ~0.972 g/mL and a boiling point of 255-260 °C [1]. It is a key industrial intermediate, primarily utilized as a chain transfer agent and as a critical raw material in the synthesis of organotin mercaptide heat stabilizers for PVC [2].

1 Organotin stabilizer intermediate: supports PVC heat stabilizer synthesis
2 Chain transfer agent: reported molecular weight control in radical polymerisation of acrylates
3 Selective solvent extraction: reported In(III)/Ga(III) recovery from complex refinery residues

The Critical Risks of Interchanging 2-Ethylhexyl Thioglycolate with Generic Thioglycolates


While several thioglycolate esters exist, their performance profiles are highly specific and cannot be assumed to be interchangeable. Substituting 2-ethylhexyl thioglycolate (EHTG) with a generic alternative, such as its structural isomer iso-octylthioglycolic acid (IOTG), is ill-advised due to fundamental differences in molecular architecture that directly dictate function. For instance, the branched 2-ethylhexyl moiety imparts distinct physicochemical properties, such as unique solubility and extraction selectivity, which are absent in linear-chain analogs [1]. Critical evidence from peer-reviewed studies demonstrates that the presence of the ester oxygen atom in EHTG is essential for the selective complexation and extraction of metals like In(III) and Ga(III)—a function not replicated by simple thiols like 1-dodecanethiol [2]. Furthermore, in polymer stabilization, the efficacy of EHTG-derived organotin stabilizers is not a class effect; their performance is quantitatively superior to and mechanistically distinct from dioctyltin analogs, underscoring the importance of the specific ester group [3]. Therefore, procurement decisions based solely on the 'thioglycolate' functional group ignore these critical, quantifiable performance divergences.

Structural mismatch Branched 2-ethylhexyl moiety provides distinct solubility and extraction selectivity; linear-chain thioglycolates may not reproduce performance.
Functional group gap Ester oxygen participation in metal complexation is absent in simple thiols; substitution may compromise selective In(III)/Ga(III) extraction.
Stabilizer class effect Esterin vs. alkyltin derivatives differ in PVC unsaturation and peroxide control; reported performance is not a general organotin attribute.

Quantitative Evidence Guide: Benchmarking 2-Ethylhexyl Thioglycolate Against Alternatives


Metal Ion Extraction Selectivity: EHTG vs. 1-Dodecanethiol (DDT)

In the selective recovery of indium(III) and gallium(III) from zinc refinery residue, 2-ethylhexyl thioglycolate (EHTG) demonstrates a critical mechanistic advantage over simple thiol extractants like 1-dodecanethiol (DDT). The study shows that while DDT extracts Zn(II) and Cu(II), it fails to extract In(III) and Ga(III) [1]. Conversely, EHTG successfully extracts both In(III) and Ga(III), establishing an extraction order of Cu(II) > In(III) > Ga(III) > Zn(II), with Al(III) remaining unextracted [1]. This selectivity is attributed to the participation of the ester oxygen atom in EHTG, a functional group absent in DDT [1].

Extraction Selectivity
Head-to-head
EHTG extracts In(III) and Ga(III); 1-dodecanethiol does not extract either metal.
Supports selective hydrometallurgical recovery workflow.
Extraction from zinc refinery residue; Cu(II) > In(III) > Ga(III) > Zn(II) order reported.
Hydrometallurgy Solvent Extraction Indium/Gallium Recovery

Antioxidant Performance: Methyltin EHTG Derivatives vs. Standard Antioxidants BHT and PA

Methyltin derivatives of 2-ethylhexyl thioglycolate (methyltin S-tris- and dimethyltin S-bis(2-ethylhexyl thioglycolate)) demonstrate significantly superior antioxidative activity compared to the industrial standards 2,6-di-tert-butyl-p-cresol (BHT) and phenothiazine (PA). In oxidative induction period tests, the EHTG-derived organotin compounds exhibited much more excellent activity [1]. The study further notes a remarkable synergistic effect when combined with BHT, enhancing the overall protective performance beyond what is achievable with the individual components [1]. The superior activity is linked to the mercaptoester groups bonded via an S-Sn linkage, enabling both radical scavenging and hydroperoxide decomposition [1].

Antioxidant Activity
Head-to-head
Methyltin EHTG derivatives showed higher antioxidative activity than BHT and PA; synergism with BHT reported.
May support high-temperature antioxidant formulation design.
Tested in liquid paraffin at 170–180°C with low additive concentration.
Antioxidants Mineral Oil Organotin Chemistry Thermal Stability

PVC Stabilization Efficacy: Diestertin EHTG Stabilizer vs. Dioctyltin Analog

A direct comparison of PVC stabilizers reveals that an estertin compound derived from 2-ethylhexyl thioglycolate, specifically di(carbobutoxy ethyl)tin bis(2-ethyl hexyl thioglycollate), is more effective than its dioctyltin analog. The estertin stabilizer demonstrates superior performance in controlling unsaturation (color) and peroxide formation during PVC processing [1]. This enhanced efficacy is mechanistically attributed to better compatibility, faster HCl neutralization and allylic chlorine replacement, and increased thiol addition efficacy [1]. However, a trade-off is noted: the estertin is a less efficient peroxide decomposer compared to the alkyltin [1].

PVC Stabilizer Efficacy
Head-to-head
Diestertin EHTG stabilizer more effective than dioctyltin analog in controlling unsaturation and peroxide formation.
Supports colour-retention selection for rigid PVC processing.
Rigid PVC on Brabender/two-roll mill; trade-off in peroxide decomposition noted.
PVC Processing Heat Stabilizers Polymer Degradation Organotin Stabilizers

Specialized Application: EHTG as a Chain Transfer Agent vs. Generic Thiols

2-Ethylhexyl thioglycolate (EHTG) is established as a highly efficient chain transfer agent (CTA) for controlling molecular weight and branching in radical polymerizations, particularly for acrylates, methacrylates, and PMMA [1]. Unlike some other thiol-based CTAs, EHTG is noted for its low odor and good solubility in a variety of monomers, which is a key practical advantage in industrial polymer synthesis . Its use results in reduced gel content and enables the production of polymers with tailored mechanical properties and viscosity control .

Chain Transfer Agent
Class-level inference
Low-odour, effective for molecular weight and branching control in acrylate/methacrylate polymerisation.
May support industrial polymer synthesis workflow.
Market-based report; confirm with application-specific validation.
Polymer Chemistry Controlled Radical Polymerization Molecular Weight Control

High-Value Application Scenarios for 2-Ethylhexyl Thioglycolate Based on Evidence


Selective Hydrometallurgical Recovery of Indium and Gallium

For processes focused on recovering high-purity indium and gallium from complex feedstocks like zinc refinery residues or recycled solar panels, 2-ethylhexyl thioglycolate (EHTG) is the preferred extractant. As demonstrated by Tanaka et al., EHTG uniquely extracts In(III) and Ga(III) with high selectivity, while alternative extractants like 1-dodecanethiol fail to recover these metals. This enables a more efficient, one-step separation process [1].

Synthesis of High-Performance Methyltin Heat Stabilizers for PVC

In the production of rigid PVC for demanding applications (e.g., construction profiles, pipes), EHTG is an essential raw material for synthesizing methyltin mercaptide stabilizers. Research by Cooray confirms that an estertin stabilizer derived from EHTG provides superior control over polymer color and degradation during processing compared to a dioctyltin analog [2]. This translates directly to higher-quality, more durable PVC products.

Formulation of Advanced Antioxidant Packages for Mineral Oils

When developing high-performance antioxidant additives for mineral oils operating at elevated temperatures, formulators should consider EHTG-derived methyltin compounds. Sakamoto et al. provide quantitative evidence that these compounds exhibit antioxidative activity superior to the industry standards BHT and PA, and they also display a valuable synergistic effect when used in combination with BHT [3].

Controlled Radical Polymerization for Specialty Acrylics and Adhesives

For the precise synthesis of specialty polymers like PMMA, pressure-sensitive adhesives, or viscosity-controlled emulsions, 2-ethylhexyl thioglycolate is a chain transfer agent of choice. Its documented efficacy in controlling molecular weight, reducing gel content, and low-odor profile make it a technically and operationally superior option for industrial polymer synthesis .

Application
Selection Property
Validation Focus
Selective In/Ga Recovery
Ester‑oxygen mediated selectivity
Extraction selectivity from complex refinery feedstocks
PVC Heat Stabilizer Synthesis
Diestertin vs. alkyltin efficacy profile
Unsaturation and peroxide control in rigid PVC processing
Mineral Oil Antioxidants
Mercaptoester‑tin synergism with BHT
Oxidative induction period in high‑temperature base oil
Controlled Radical Polymerisation
Low‑odour CTA with monomer solubility
Molecular weight and gel content control in acrylics

Technical Documentation Hub

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38 linked technical documents
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